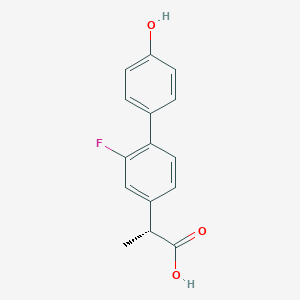

(R)-4'-Hydroxyflurbiprofen

Description

Structure

3D Structure

Properties

CAS No. |

124097-43-4 |

|---|---|

Molecular Formula |

C15H13FO3 |

Molecular Weight |

260.26 g/mol |

IUPAC Name |

(2R)-2-[3-fluoro-4-(4-hydroxyphenyl)phenyl]propanoic acid |

InChI |

InChI=1S/C15H13FO3/c1-9(15(18)19)11-4-7-13(14(16)8-11)10-2-5-12(17)6-3-10/h2-9,17H,1H3,(H,18,19)/t9-/m1/s1 |

InChI Key |

GTSMMBJBNJDFRA-SECBINFHSA-N |

Isomeric SMILES |

C[C@H](C1=CC(=C(C=C1)C2=CC=C(C=C2)O)F)C(=O)O |

Canonical SMILES |

CC(C1=CC(=C(C=C1)C2=CC=C(C=C2)O)F)C(=O)O |

Origin of Product |

United States |

Enantioselective Biotransformation Pathways of R 4 Hydroxyflurbiprofen Formation

Hepatic Cytochrome P450 (CYP) Mediated Hydroxylation of Flurbiprofen (B1673479)

The principal metabolic route for both (R)- and (S)-flurbiprofen is oxidation, specifically 4'-hydroxylation, a reaction catalyzed by the cytochrome P450 enzyme system. nih.gov This hydroxylation is the major oxidative pathway in the biotransformation of flurbiprofen. nih.gov

Identification and Characterization of Key Cytochrome P450 Isoforms

Extensive research has been conducted to identify the specific P450 isoforms responsible for the 4'-hydroxylation of flurbiprofen. These studies have pinpointed a primary enzyme and largely excluded the involvement of others.

The cytochrome P450 isoform CYP2C9 has been definitively identified as the main enzyme responsible for the metabolism of flurbiprofen to its primary metabolite, 4'-hydroxyflurbiprofen (B17815). nih.govclinpgx.orguspharmacist.com In vitro studies using human liver microsomes have demonstrated that CYP2C9 and its variants readily catalyze this reaction. nih.gov The kinetic parameters for the formation of (R)-4'-hydroxyflurbiprofen in human liver microsomes have been determined, with a mean Km of 3.1 ± 0.8 µM and a Vmax of 305 ± 168 pmol/min/mg protein. nih.gov For comparison, the formation of (S)-4'-hydroxyflurbiprofen showed a Km of 1.9 ± 0.4 µM and a Vmax of 343 ± 196 pmol/min/mg protein. nih.gov The reaction is effectively inhibited by sulfaphenazole (B1682705), a known inhibitor of CYP2C9, with Ki values of 0.07 µM and 0.06 µM for the (R)- and (S)-enantiomers, respectively. nih.gov

| Enantiomer | Km (µM) | Vmax (pmol/min/mg protein) |

|---|---|---|

| (R)-Flurbiprofen | 3.1 ± 0.8 | 305 ± 168 |

| (S)-Flurbiprofen | 1.9 ± 0.4 | 343 ± 196 |

Genetic polymorphisms in the CYP2C9 gene can significantly alter the enzyme's metabolic activity, leading to variations in flurbiprofen metabolism among individuals.

The CYP2C93 allele is characterized as a no-function or decreased-function allele by the Clinical Pharmacogenetics Implementation Consortium (CPIC). clinpgx.org Individuals carrying this allele exhibit decreased metabolism of flurbiprofen. clinpgx.org Studies have shown that the CYP2C93 allele has a metabolic activity of approximately 19% compared to the wild-type CYP2C91 allele. plos.org This reduced function can lead to increased plasma concentrations and a longer half-life of flurbiprofen in individuals with the CYP2C91/3 genotype compared to those with the CYP2C91/1 genotype. clinpgx.org

The R144C substitution, which is characteristic of the CYP2C92 allele, results in a decreased function of the enzyme. nih.govclinpgx.org This allelic variant has been shown to readily catalyze the formation of 4'-hydroxyflurbiprofen, although with altered kinetics compared to the wild-type enzyme. nih.govcaymanchem.com The CYP2C92 allele is estimated to have about 68% of the metabolic activity of the wild-type allele. plos.org

| Allele | Functional Status | Relative Metabolic Activity (%) | Impact on Flurbiprofen Metabolism |

|---|---|---|---|

| CYP2C91 | Normal function | 100 | Normal metabolism |

| CYP2C92 (R144C) | Decreased function | ~68 | Decreased metabolism |

| CYP2C9*3 | No/Decreased function | ~19 | Significantly decreased metabolism |

Studies utilizing cDNA-expressed systems have demonstrated a lack of significant involvement of several other P450 isoforms in the 4'-hydroxylation of flurbiprofen at physiological concentrations. nih.gov The isoforms that have been shown to not be involved to any substantial degree include CYP1A1, CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C19, CYP2D6, CYP2E1, and CYP3A4. nih.govnih.gov While P450 1A2 showed some activity, its turnover rate was approximately 1/140th that of CYP2C9. nih.gov The lack of involvement of CYP2C19 is particularly noteworthy due to its sequence homology with CYP2C9. nih.gov These findings provide strong evidence that CYP2C9 is the sole isoform significantly involved in this metabolic pathway. nih.gov

Investigation of CYP2C9 Allelic Variants and Their Influence on Metabolic Kinetics

Enzymatic Kinetic Characterization of this compound Formation

The formation of this compound is a primary metabolic pathway for the (R)-enantiomer of flurbiprofen. This biotransformation is predominantly catalyzed by the cytochrome P450 enzyme, specifically the CYP2C9 isoform, located in human liver microsomes. caymanchem.comclinpgx.orgclinpgx.org The characterization of the enzymatic kinetics of this reaction is crucial for understanding the disposition of (R)-flurbiprofen in the body.

Determination of Michaelis-Menten Parameters (Km and Vmax) in Human Liver Microsomes

The kinetics of this compound formation in human liver microsomes follow the Michaelis-Menten model. Experiments have been conducted to determine the key parameters: the Michaelis constant (Km), which represents the substrate concentration at half the maximum velocity and indicates the enzyme's affinity for the substrate, and the maximum reaction velocity (Vmax), which reflects the maximum rate of the enzymatic reaction.

In studies using human liver microsomes, the mean Km for the formation of this compound was determined to be 3.1 ± 0.8 µM. nih.gov The corresponding Vmax was found to be 305 ± 168 pmol/min/mg of protein. nih.gov These parameters quantify the affinity and capacity of the enzymes in human liver microsomes to metabolize (R)-flurbiprofen to its hydroxylated metabolite.

| Parameter | Value |

| Km (Michaelis constant) | 3.1 ± 0.8 µM |

| Vmax (Maximum velocity) | 305 ± 168 pmol/min/mg protein |

| Data from studies on this compound formation in human liver microsomes. nih.gov |

Evaluation of Stereoselectivity in Enzyme Affinity and Maximum Reaction Velocities for Enantiomeric Flurbiprofen

Flurbiprofen is a chiral compound, and its metabolism exhibits stereoselectivity. nih.govnih.gov This is evident when comparing the kinetic parameters for the 4'-hydroxylation of the (R)- and (S)-enantiomers.

For the formation of (S)-4'-hydroxyflurbiprofen, the Km in human liver microsomes was 1.9 ± 0.4 µM, and the Vmax was 343 ± 196 pmol/min/mg protein. nih.gov A comparison of these values with those for the (R)-enantiomer indicates a degree of stereoselectivity in the enzyme's affinity. nih.gov The lower Km value for the (S)-enantiomer suggests a higher affinity of the CYP2C9 enzyme for (S)-flurbiprofen compared to (R)-flurbiprofen. nih.gov However, the maximum formation velocities (Vmax) for both enantiomers are approximately equal, suggesting that once the enzyme is saturated, it metabolizes both enantiomers at a similar rate. nih.gov

| Enantiomer | Km (µM) | Vmax (pmol/min/mg protein) |

| (R)-Flurbiprofen | 3.1 ± 0.8 | 305 ± 168 |

| (S)-Flurbiprofen | 1.9 ± 0.4 | 343 ± 196 |

| Comparison of Michaelis-Menten parameters for the 4'-hydroxylation of flurbiprofen enantiomers in human liver microsomes. nih.gov |

Enantiomeric Interaction Studies During Flurbiprofen Biotransformation

When both enantiomers of flurbiprofen are present, as in the case of the administration of racemic flurbiprofen, they can interact at the active site of the metabolizing enzyme. Enantiomeric interaction studies have shown that the presence of both (R)- and (S)-flurbiprofen leads to a decrease in both the Km and Vmax for each enantiomer. nih.gov This suggests a complex interaction, potentially involving competitive or non-competitive inhibition between the enantiomers. The outcome of this interaction is an apparent reduction in the stereoselectivity of the metabolic process. nih.gov

Inhibition of this compound Formation by Exogenous and Endogenous Compounds

The formation of this compound via CYP2C9 is susceptible to inhibition by various compounds. This can lead to significant drug-drug interactions, altering the metabolic clearance of flurbiprofen.

Effects of Specific CYP2C9 Inhibitors (e.g., sulfaphenazole, fluconazole (B54011), omeprazole)

Sulfaphenazole : A well-known and potent inhibitor of CYP2C9, sulfaphenazole has been shown to inhibit the 4'-hydroxylation of both (R)- and (S)-flurbiprofen. nih.govmedchemexpress.cn The inhibition constant (Ki) for its effect on (R)-flurbiprofen 4'-hydroxylation is approximately 0.07 µM. nih.govmedchemexpress.cn This low Ki value indicates strong inhibition.

Fluconazole : This azole antifungal agent is also a recognized inhibitor of CYP2C9. researchgate.net Co-administration of fluconazole significantly reduces the clearance of flurbiprofen and the formation of its 4'-hydroxy metabolite. nih.gov The interaction is potent enough to prolong the half-life of flurbiprofen. nih.govdrugs.com

Omeprazole (B731) : The proton pump inhibitor omeprazole acts as an inhibitor of CYP2C9, which can reduce the elimination of flurbiprofen. wjpmr.com

Inhibition by Co-administered Pharmacological Agents (e.g., racemic-warfarin, tolbutamide (B1681337), piroxicam)

Other drugs that are also substrates or inhibitors of CYP2C9 can compete with flurbiprofen for metabolism, leading to inhibitory interactions.

Racemic-warfarin : The anticoagulant warfarin (B611796) is a substrate for CYP2C9. Studies have demonstrated that racemic-warfarin inhibits the formation of this compound with an estimated Ki value of 2.2 µM. nih.gov

Tolbutamide : This antidiabetic drug is another substrate of CYP2C9 and has been shown to inhibit the 4'-hydroxylation of flurbiprofen. nih.govnih.gov

Piroxicam (B610120) : The non-steroidal anti-inflammatory drug (NSAID) piroxicam also inhibits the formation of this compound. nih.govmedchemexpress.cn The Ki for this inhibition was found to be 10 µM. nih.govmedchemexpress.cn

| Inhibitor | Type | Inhibition Constant (Ki) |

| Sulfaphenazole | Specific CYP2C9 Inhibitor | 0.07 µM |

| Racemic-warfarin | Co-administered Agent | 2.2 µM |

| Piroxicam | Co-administered Agent | 10 µM |

| Inhibition constants for various compounds on (R)-flurbiprofen 4'-hydroxylation. nih.govnih.govmedchemexpress.cn |

Modulation by Dietary Components (e.g., brewed tea, grape juice, cranberry juice)

The formation of 4'-hydroxyflurbiprofen is catalyzed by the cytochrome P450 enzyme CYP2C9. clinpgx.org The activity of this enzyme can be influenced by various substances, including components found in common beverages. In vitro studies using human liver microsomes have investigated the potential inhibitory effects of brewed tea, grape juice, and cranberry juice on the hydroxylation of flurbiprofen.

Research has demonstrated that both brewed tea and grape juice are potent inhibitors of CYP2C9-mediated flurbiprofen hydroxylation in a laboratory setting. nih.gov In these in vitro experiments, brewed tea and grape juice reduced the metabolic activity more significantly than cranberry juice did. nih.gov

Table 1: In Vitro Inhibition of Flurbiprofen Hydroxylation by Various Beverages in Human Liver Microsomes

| Beverage | Concentration (v/v) | Remaining CYP2C9 Activity (% of control) |

|---|---|---|

| Brewed Tea | 2.5% | 11% ± 8% |

| Grape Juice | 2.5% | 10% ± 7% |

Data sourced from a study on the interaction of flurbiprofen with various beverages. nih.gov

Despite these findings in a laboratory setting, a clinical study in healthy volunteers produced contrasting results. nih.gov Participants who consumed single 8-ounce servings of brewed tea, grape juice, or cranberry juice before taking flurbiprofen showed no significant alteration in the drug's clearance or its elimination half-life compared to when they took it with a placebo beverage. nih.gov This suggests that while components in these beverages can inhibit the necessary enzyme in vitro, the consumption of typical amounts does not lead to a significant pharmacokinetic interaction in the human body. nih.gov

Phase II Conjugation of this compound

Following its formation via oxidation (Phase I metabolism), this compound undergoes further metabolic changes through Phase II conjugation reactions. These processes involve the attachment of endogenous molecules to the metabolite, which increases its water solubility and facilitates its excretion from the body. uomus.edu.iqdrughunter.comnih.gov The primary Phase II pathways for compounds like flurbiprofen and its metabolites are glucuronidation and, to a lesser extent, sulfation.

Glucuronidation Mechanisms and Uridine 5'-Diphospho-Glucuronosyltransferase (UGT) Isoform Involvement (e.g., UGT2B7, UGT1A1, UGT1A3, UGT1A9, UGT2B4)

Glucuronidation is a major elimination pathway for flurbiprofen and its metabolites. nih.govwjpmr.com This reaction is catalyzed by a family of enzymes known as Uridine 5'-diphospho-glucuronosyltransferases (UGTs). medlineplus.gov Several UGT isoforms have been shown to have activity towards flurbiprofen, including UGT1A1, UGT1A3, UGT1A9, and UGT2B4. nih.govwjpmr.comresearchgate.net

However, the predominant enzyme responsible for the glucuronidation of flurbiprofen is UGT2B7. nih.govnih.govresearchgate.net This isoform exhibits significant stereoselectivity, preferentially catalyzing the formation of the glucuronide conjugate of the (R)-enantiomer. nih.gov Studies using recombinant UGT enzymes have shown that UGT2B7 forms (R)-flurbiprofen glucuronide at a rate 2.8 times higher than that for the (S)-enantiomer. nih.gov This preference for the (R)-enantiomer is also observed in human liver microsomes, where (R)-glucuronide is the dominant form produced. nih.govnih.gov The formation of (R)-flurbiprofen glucuronide shows a strong correlation with the activity of UGT2B7, confirming its primary role in this metabolic pathway. nih.gov

While UGT2B7 is the main contributor, other isoforms such as UGT1A1, UGT1A3, UGT1A9, and UGT2B4 also demonstrate the ability to form glucuronides of both (R)- and (S)-flurbiprofen, though at much lower rates compared to UGT2B7. nih.govresearchgate.net

Table 2: UGT Isoforms Involved in Flurbiprofen Glucuronidation

| UGT Isoform | Role in Flurbiprofen Glucuronidation | Stereoselectivity |

|---|---|---|

| UGT2B7 | Major | Preferentially forms (R)-glucuronide (2.8-fold higher rate than S-glucuronide) nih.gov |

| UGT1A1 | Minor | Similar formation rates for (R)- and (S)-glucuronide nih.gov |

| UGT1A3 | Minor | Similar formation rates for (R)- and (S)-glucuronide nih.gov |

| UGT1A9 | Minor | Similar formation rates for (R)- and (S)-glucuronide nih.gov |

Sulfation Pathways and Identification of Sulfated Conjugated Metabolites

Sulfation is another Phase II conjugation pathway that typically involves the transfer of a sulfonate group to a substrate, catalyzed by sulfotransferase enzymes. youtube.com While this is a common metabolic route for many phenolic compounds, the formation of sulfated conjugates of this compound in humans is not well-documented in the scientific literature. Although a commercial entity lists a "Flurbiprofen Sulfate" compound, detailed information regarding its metabolic pathway and identification in human studies is sparse. Therefore, sulfation is considered a minor or negligible pathway for the elimination of this compound in humans compared to the well-established glucuronidation route.

Mechanistic Investigations of R 4 Hydroxyflurbiprofen S Biological Activities

Interactions with Cyclooxygenase (COX) Enzymes

(R)-4'-hydroxyflurbiprofen exhibits a nuanced interaction with COX enzymes, characterized by weak inhibition of COX-1 and a notable substrate-dependent effect on COX-2, distinguishing it from the broader and more potent activity of flurbiprofen (B1673479). nih.gov

| Compound | Concentration (µM) | % Inhibition of COX-1 |

|---|---|---|

| 4'-Hydroxyflurbiprofen | 100 | 3% |

| 300 | 28% | |

| 1000 | 94% | |

| Flurbiprofen | 30 | 100% (Complete) |

A key feature of this compound's interaction with the COX pathway is its substrate-selective inhibition. nih.gov Research indicates that 4'-hydroxyflurbiprofen fails to inhibit both COX-1 and COX-2-catalyzed oxygenation when arachidonic acid (AA) is the substrate. nih.govplos.org However, it demonstrates significant inhibitory activity against the cyclooxygenation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) by COX-2. medchemexpress.comnih.gov

This substrate-dependent inhibition is a characteristic shared with its parent compound, flurbiprofen, which also inhibits the COX-2-catalyzed oxygenation of 2-AG more potently than that of arachidonic acid. nih.gov For 4'-hydroxyflurbiprofen, the inhibition of 2-AG cyclooxygenation is complete at a concentration of 300 µM and partial at 30 µM and 100 µM. medchemexpress.comnih.gov This differential effect highlights a complex interaction with the COX-2 active site, where the enzyme's processing of endocannabinoid substrates is more susceptible to inhibition by this metabolite than its processing of the classical substrate, arachidonic acid. bohrium.com This suggests that (R)-profens may interact with residues like Arg120 in the COX-2 active site to achieve this effect. unica.it

Modulation of Endocannabinoid System Components

Beyond the COX enzymes, this compound also interacts with the endocannabinoid system, primarily through the inhibition of Fatty Acid Amide Hydrolase (FAAH), the principal enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) (AEA). plos.orgdiva-portal.org

4'-hydroxyflurbiprofen retains the ability to inhibit FAAH, although with lower potency than flurbiprofen. plos.orgdiva-portal.org The inhibitory activity of both the parent compound and its metabolite is notably pH-dependent, with greater potency observed at a lower pH. plos.orgresearchgate.net For instance, at a pH of 6.0, the IC50 value for 4'-hydroxyflurbiprofen's inhibition of FAAH is 84 µM, which is approximately three times less potent than flurbiprofen's IC50 of 28 µM under the same conditions. plos.org This pH-dependent inhibition suggests that the acidic nature of these compounds influences their ability to interact with the enzyme. nih.gov

| Compound | IC50 (µM) |

|---|---|

| 4'-Hydroxyflurbiprofen | 84 |

| Flurbiprofen | 28 |

By inhibiting FAAH, this compound can modulate the degradation of anandamide (AEA). plos.orgdiva-portal.org FAAH is the primary enzyme that hydrolyzes AEA into arachidonic acid and ethanolamine, thus terminating its signaling. nih.govresearchgate.net Pharmacological inhibition of FAAH is a recognized strategy for increasing endogenous levels of AEA, which can potentiate its effects on cannabinoid receptors. nih.govmdpi.com Although 4'-hydroxyflurbiprofen is a less potent FAAH inhibitor than its parent compound, its activity suggests it can contribute to reducing the rate of AEA degradation. plos.orgdiva-portal.org This action could potentially lead to elevated local concentrations of anandamide, thereby enhancing endocannabinoid signaling in tissues where the metabolite is present. diva-portal.org

The ability of compounds like this compound to inhibit both COX-2 (in a substrate-selective manner) and FAAH points toward a strategy of dual enzyme inhibition. diva-portal.org Such a strategy is of therapeutic interest because both enzymes, COX-2 and FAAH, are involved in processing endocannabinoids. diva-portal.org COX-2 can oxygenate AEA and 2-AG, while FAAH is the primary catabolic enzyme for AEA. diva-portal.orgresearchgate.net A dual inhibitor could theoretically elevate AEA levels by blocking its degradation by FAAH, while simultaneously preventing its oxygenation by COX-2, potentially leading to a more robust potentiation of endocannabinoid signaling. diva-portal.org The development of derivatives of flurbiprofen, such as Flu-AM1, has been explored for this purpose, aiming to create compounds with a balanced inhibitory profile against both FAAH and COX enzymes for potential therapeutic applications in peripheral pain and inflammation. nih.gov

Characterization of Other Putative Molecular Targets and Signaling Pathways

While the primary metabolic pathway of (R)-flurbiprofen involves its conversion to this compound, research has extended beyond this to identify other potential molecular targets and signaling pathways that may contribute to its biological activities. These investigations are crucial for understanding the full spectrum of the compound's effects, independent of the cyclooxygenase (COX) inhibition typically associated with non-steroidal anti-inflammatory drugs (NSAIDs).

One of the most significant areas of investigation has been the compound's activity as a γ-secretase modulator. Both (R)-flurbiprofen and its enantiomers have been shown to selectively lower the levels of the 42-amino-acid form of amyloid β protein (Aβ42). nih.gov This effect is attributed to the direct targeting of the γ-secretase complex, which is responsible for the generation of Aβ from the amyloid precursor protein (APP). nih.govuky.edu Studies using broken cell γ-secretase assays have demonstrated a selective reduction in Aβ42 production without significantly affecting Aβ40 levels. nih.gov This selective modulation is considered a potential therapeutic strategy for Alzheimer's disease. uky.edunih.govnih.gov

In addition to its effects on γ-secretase, (R)-flurbiprofen has been reported to inhibit the activation of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). abcam.com These transcription factors are key regulators of inflammatory responses, and their inhibition may contribute to the anti-inflammatory and neuroprotective effects observed with (R)-flurbiprofen. abcam.com However, the Aβ42-lowering effect of (R)-flurbiprofen appears to be independent of its action on NF-κB. nih.gov

Further research has identified the multidrug resistance-associated protein 4 (MRP4, also known as ABCC4) as another target. (R)-flurbiprofen has been shown to inhibit MRP4, which functions as a transporter for prostaglandins (B1171923) like PGE₂. mdpi.com By inhibiting this transporter, (R)-flurbiprofen can effectively trap prostaglandins inside cells, thereby reducing their extracellular concentrations and contributing to its anti-inflammatory and immune-modulating properties. mdpi.com This mechanism provides an alternative pathway for reducing prostaglandin (B15479496) levels that is distinct from direct COX enzyme inhibition. mdpi.com

The metabolism of flurbiprofen enantiomers is primarily carried out by the cytochrome P450 enzyme CYP2C9, which hydroxylates it to 4'-hydroxyflurbiprofen. nih.govnih.govwjpmr.comclinpgx.org While this is a metabolic pathway rather than a direct target for biological activity, the resulting metabolite, 4'-hydroxyflurbiprofen, has its own pharmacological profile. At high concentrations (1000 µM), 4'-hydroxyflurbiprofen can inhibit COX-1 by 94%. medchemexpress.comcaymanchem.com More specifically, it has been shown to completely inhibit the cyclooxygenation of 2-arachidonoylglycerol (2-AG) at a concentration of 300 µM. medchemexpress.comcaymanchem.com

Furthermore, 4'-hydroxyflurbiprofen has been found to inhibit fatty acid amide hydrolase (FAAH), the enzyme responsible for the degradation of endocannabinoids like anandamide. caymanchem.com This inhibition could lead to increased endocannabinoid levels, suggesting a potential role in modulating the endocannabinoid system. caymanchem.com

The following tables summarize the key research findings regarding the molecular targets and signaling pathways of (R)-flurbiprofen and its metabolite, this compound.

| Compound | Molecular Target | Observed Effect | Key Findings |

|---|---|---|---|

| (R)-Flurbiprofen | γ-Secretase | Modulation | Selectively lowers Aβ42 levels in vitro and in vivo. nih.gov |

| (R)-Flurbiprofen | NF-κB and AP-1 | Inhibition of Activation | Contributes to anti-inflammatory and neuroprotective effects. abcam.com |

| (R)-Flurbiprofen | Multidrug Resistance-Associated Protein 4 (MRP4) | Inhibition | Traps prostaglandins inside cells, reducing their extracellular concentration. mdpi.com |

| This compound | Cyclooxygenase-1 (COX-1) | Inhibition | 94% inhibition at a concentration of 1000 µM. medchemexpress.comcaymanchem.com |

| This compound | Cyclooxygenation of 2-AG | Inhibition | Complete inhibition at a concentration of 300 µM. medchemexpress.comcaymanchem.com |

| This compound | Fatty Acid Amide Hydrolase (FAAH) | Inhibition | Inhibits the hydrolysis of anandamide in rat brain homogenates with an IC50 value of 84 µM. caymanchem.com |

| Compound Name |

|---|

| This compound |

| (R)-flurbiprofen |

| (S)-flurbiprofen |

| 4'-hydroxyflurbiprofen |

| anandamide |

| celecoxib |

| ciprofibrate |

| clofibrate |

| erythromycin (B1671065) |

| flurbiprofen |

| ibuprofen |

| meclofenamic acid |

| phenytoin |

| piroxicam (B610120) |

| prostaglandin E2 |

| SC-560 |

| sulfaphenazole (B1682705) |

| tarenflurbil |

| thromboxane B2 |

| tolbutamide (B1681337) |

| troglitazone |

| warfarin (B611796) |

Advanced Analytical Methodologies for R 4 Hydroxyflurbiprofen Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in the analysis of (R)-4'-Hydroxyflurbiprofen, enabling its separation from the parent drug and other metabolites in complex biological matrices.

A sensitive and specific high-performance liquid chromatographic (HPLC) assay has been established for the concurrent quantification of flurbiprofen (B1673479) and its major metabolite, 4'-hydroxyflurbiprofen (B17815), in both human urine and plasma. nih.gov A notable advantage of this method is the elimination of an extraction procedure for sample analysis, which significantly reduces sample preparation time. nih.gov The separation of the analytes is achieved using a Brownlee Spheri-5 C18 column. nih.gov

The mobile phase consists of a mixture of acetonitrile (B52724) and 20 mM dibasic potassium phosphate (B84403) pH 3 buffer in a 40:60 (v/v) ratio. nih.gov Fluorescence detection is utilized to ensure high sensitivity, with an excitation wavelength of 260 nm and an emission wavelength of 320 nm. nih.gov This method demonstrates excellent sensitivity with a limit of quantitation for 4'-hydroxyflurbiprofen of 0.25 µg/mL in urine and 0.05 µg/mL in plasma. nih.gov The total elution time for all components is within 16 minutes. nih.gov The robustness of the assay is confirmed through stability tests, with the coefficient of variation for intra-day, inter-day, freeze-thaw, and in-process stability being less than 14% for both compounds. nih.gov

| Parameter | Specification |

|---|---|

| Analytes | Flurbiprofen and 4'-Hydroxyflurbiprofen |

| Biological Matrices | Human Plasma and Urine |

| Chromatographic Column | Brownlee Spheri-5 C18 |

| Mobile Phase | Acetonitrile-20 mM dibasic potassium phosphate pH 3 buffer (40:60, v/v) |

| Detection | Fluorescence (Excitation: 260 nm, Emission: 320 nm) |

| Limit of Quantitation (LOQ) for 4'-Hydroxyflurbiprofen in Urine | 0.25 µg/mL |

| Limit of Quantitation (LOQ) for 4'-Hydroxyflurbiprofen in Plasma | 0.05 µg/mL |

| Elution Time | < 16 minutes |

| Assay Precision (CV%) | < 14% |

Gas chromatography-mass spectrometry (GC-MS) serves as a powerful tool for the determination and profiling of flurbiprofen and its metabolites in biological fluids. Although often applied to the parent compound, the principles are directly relevant to its hydroxylated metabolites. For the analysis of flurbiprofen in human plasma, a liquid-liquid extraction method is employed to isolate the analyte and an internal standard, such as ibuprofen. nih.gov

A critical step in the GC-MS analysis of these compounds is derivatization to increase their volatility. This is typically achieved using reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide. nih.gov The method demonstrates good linearity, with a calibration curve for flurbiprofen being linear in the concentration range of 0.10 to 5.0 µg/mL. nih.gov The precision of the assay is high, with intraday and interday precision values for flurbiprofen in plasma being less than 5.49%, and the accuracy (relative error) is better than 5.33%. nih.gov The extraction efficiency is also notable, with recoveries from human plasma ranging between 93.6% and 98.6%. nih.gov The limits of detection (LOD) and quantification (LOQ) for flurbiprofen are reported to be 0.03 µg/mL and 0.10 µg/mL, respectively. nih.gov

The stereospecific analysis of flurbiprofen and its primary metabolites, including 4'-hydroxyflurbiprofen, is essential due to the potential for different pharmacological activities between enantiomers. Direct chiral-phase HPLC methods have been developed for this purpose, utilizing a derivatized amylose (B160209) chiral stationary phase (CSP), such as Chiral-pak AD. researchgate.net

For the quantification of both free and conjugated forms of flurbiprofen, 4'-hydroxyflurbiprofen, and 3'-hydroxy-4'-methoxyflurbiprofen (B1219172) in urine, a liquid-liquid extraction is followed by tandem ultraviolet (UV) and fluorescence detection. researchgate.net The analysis of flurbiprofen and the 4'-hydroxy-metabolite in plasma utilizes the same CSP but requires adjustments to the mobile phase composition and relies solely on fluorescence detection for enhanced sensitivity. researchgate.net

The urine assay exhibits linearity (r > 0.998) over the concentration ranges of 0.05–10 µg/mL for flurbiprofen enantiomers, 0.1–20 µg/mL for 4'-hydroxyflurbiprofen enantiomers, and 0.01–2 µg/mL for 3'-hydroxy-4'-methoxyflurbiprofen enantiomers. researchgate.net Similarly, the plasma assay is linear (r > 0.997) between 0.1–6 µg/mL for flurbiprofen enantiomers and 0.01–0.6 µg/mL for 4'-hydroxyflurbiprofen enantiomers. researchgate.net Both assays demonstrate good precision and accuracy, with within- and between-day values typically below 10% for the enantiomers of the various analytes. researchgate.net

| Analyte Enantiomers | Matrix | Linearity Range (µg/mL) | Correlation Coefficient (r) |

|---|---|---|---|

| Flurbiprofen | Urine | 0.05–10 | > 0.998 |

| 4'-Hydroxyflurbiprofen | Urine | 0.1–20 | > 0.998 |

| 3'-Hydroxy-4'-methoxyflurbiprofen | Urine | 0.01–2 | > 0.998 |

| Flurbiprofen | Plasma | 0.1–6 | > 0.997 |

| 4'-Hydroxyflurbiprofen | Plasma | 0.01–0.6 | > 0.997 |

Spectroscopic Approaches in Metabolite Structure Elucidation

Spectroscopic techniques are indispensable for the definitive identification and structural confirmation of metabolites like this compound.

The presence of a fluorine atom in the flurbiprofen molecule provides a unique spectroscopic handle for its detection and the identification of its metabolites using Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy. nih.gov This technique, often used in conjunction with proton (¹H) NMR, allows for the analysis of untreated urine samples, enabling the detection of both major and minor metabolites of the drug. nih.govnih.gov

The two principal human urinary metabolites, the glucuronides of flurbiprofen and 4'-hydroxyflurbiprofen, have been successfully identified using a combination of ¹H and ¹⁹F NMR spectroscopy. nih.gov The coupling of HPLC with NMR spectroscopy further enhances the analytical power, allowing for on-line analysis of biological samples. nih.gov The in vivo conjugation of the racemic drug and its metabolites with D-glucuronic acid leads to the formation of diastereomeric molecules, which can be resolved in the NMR spectra. nih.gov This resolution permits the evaluation of the diastereomeric proportions. nih.gov

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a highly sensitive and specific technique for the structural confirmation and quantification of flurbiprofen and its metabolites. nih.govdaneshyari.com A rapid and sensitive HPLC-MS/MS method has been developed for the simultaneous determination of flurbiprofen and 4'-hydroxyflurbiprofen in human plasma. nih.govdaneshyari.com

In this method, after a liquid-liquid extraction with methyl t-butyl ether, the analytes are separated on a reversed-phase Luna C18 column. nih.gov The mobile phase typically consists of 10 mM ammonium (B1175870) formate (B1220265) buffer (pH 3.5) and methanol (B129727) (15:85, v/v). nih.gov Detection is performed by MS/MS in electrospray ionization (ESI) negative ion mode. nih.gov The retention times are short, with 4'-hydroxyflurbiprofen eluting at approximately 0.8 minutes and flurbiprofen at 1.1 minutes. nih.gov The calibration curves are linear over a range of 0.01–10 µg/mL for flurbiprofen and 0.01–1 µg/mL for 4'-hydroxyflurbiprofen. nih.gov The lower limit of quantification for both analytes in 100 µL of human plasma is 0.01 µg/mL. nih.gov

Method Validation and Development of Reference Standards for Quantitative Analytical Assays

The accurate quantification of this compound in biological matrices is fundamental for pharmacokinetic and metabolic studies. This necessitates the development and validation of robust analytical methods, underpinned by the availability of high-purity reference standards. High-performance liquid chromatography (HPLC) is a commonly employed technique for this purpose. dergipark.org.tr

Method validation is performed to ensure that the analytical procedure is suitable for its intended purpose, with parameters assessed according to guidelines from bodies like the International Conference on Harmonisation (ICH). dergipark.org.tr A sensitive and specific HPLC assay has been developed for the simultaneous quantification of 4'-hydroxyflurbiprofen and its parent compound, flurbiprofen, in human plasma and urine. nih.gov This method utilizes a C18 column with a mobile phase of acetonitrile and a potassium phosphate buffer, coupled with fluorescence detection (excitation at 260 nm, emission at 320 nm) for enhanced sensitivity. nih.gov

Key validation parameters for such assays include linearity, precision, accuracy, stability, and the limits of detection (LOD) and quantification (LOQ). dergipark.org.tr For the HPLC-fluorescence method, the limit of quantitation for 4'-hydroxyflurbiprofen was determined to be 0.05 µg/mL in plasma and 0.25 µg/mL in urine. nih.gov Stability was confirmed through various tests, including intra-day, inter-day, and freeze-thaw cycles, with the coefficient of variation remaining below 14% in all instances, demonstrating the method's reliability. nih.gov

| Parameter | Matrix | Finding | Reference |

|---|---|---|---|

| Limit of Quantitation (LOQ) | Plasma | 0.05 µg/mL | nih.gov |

| Limit of Quantitation (LOQ) | Urine | 0.25 µg/mL | nih.gov |

| Precision (Intra-day & Inter-day) | Plasma & Urine | Coefficient of Variation < 14% | nih.gov |

| Stability (Freeze-thaw & In-process) | Plasma & Urine | Coefficient of Variation < 14% | nih.gov |

The development and use of certified reference standards are critical for ensuring the accuracy and traceability of quantitative results. axios-research.com Commercially available reference materials for 4'-hydroxyflurbiprofen typically have a purity of greater than 95%, as determined by HPLC. lgcstandards.com These standards are essential for calibrating instruments, preparing calibration curves, and for use as quality control samples during method validation and routine sample analysis. dergipark.org.tr

Application of Analytical Methods in Biotransformation and Enzyme Kinetic Studies

Validated analytical methods are instrumental in elucidating the metabolic pathways of xenobiotics and characterizing the enzymes involved. The formation of this compound is a primary route of biotransformation for its parent compound, (R)-flurbiprofen. nih.govnih.gov Analytical techniques are employed to identify and quantify this metabolite in various biological systems, from microbial cultures to human liver microsomes. nih.govnih.gov

In microbiological studies, organisms such as Cunninghamella elegans have been used as models for mammalian drug metabolism. nih.gov Using techniques like fluorine-19 nuclear magnetic resonance (¹⁹F NMR), gas chromatography-mass spectrometry (GC-MS), and preparative HPLC, researchers have demonstrated that (R)-flurbiprofen is predominantly converted to 4'-hydroxyflurbiprofen by this fungus. nih.gov These analytical methods allow for the isolation and structural confirmation of the metabolite, confirming the hydroxylation pathway. nih.gov

Furthermore, these analytical assays are crucial for determining enzyme kinetics, which involves studying the rates of enzyme-catalyzed reactions. wikipedia.org The 4'-hydroxylation of flurbiprofen is catalyzed by the cytochrome P450 enzyme, specifically the CYP2C9 isoform. nih.govcaymanchem.com Kinetic studies in human liver microsomes have been conducted to characterize the parameters for the formation of this compound. By incubating (R)-flurbiprofen with human liver microsomes and quantifying the formation of the hydroxylated metabolite over time using a validated analytical method, key kinetic constants can be determined. nih.gov

The Michaelis-Menten constant (Kₘ), which represents the substrate concentration at half the maximum velocity, and the maximum velocity (Vₘₐₓ) are key parameters. For the formation of this compound, these values have been experimentally determined, providing insight into the efficiency and capacity of the CYP2C9 enzyme to metabolize (R)-flurbiprofen. nih.gov

| Parameter | Value (mean ± SD) | Reference |

|---|---|---|

| Kₘ (Michaelis-Menten constant) | 3.1 ± 0.8 µM | nih.gov |

| Vₘₐₓ (Maximum velocity) | 305 ± 168 pmol·min⁻¹·mg protein⁻¹ | nih.gov |

These kinetic studies, enabled by precise analytical methodologies, are essential for understanding how factors like genetic variations in the CYP2C9 enzyme or the presence of inhibitors might affect the metabolism of (R)-flurbiprofen and the formation of this compound. nih.gov

In Vitro and Ex Vivo Models for Biotransformation and Mechanistic Studies of R 4 Hydroxyflurbiprofen

Utilization of Human Liver Microsomes for Enzyme Kinetic and Inhibition Studies

Human liver microsomes are a vital tool for characterizing the enzyme kinetics of drug metabolism. In the case of (R)-4'-Hydroxyflurbiprofen formation, studies using human liver microsomes have determined key kinetic parameters. The Michaelis-Menten constant (Km) for the formation of this compound was found to be 3.1 ± 0.8 µM, and the maximum velocity (Vmax) was 305 ± 168 pmol·min-1·mg protein-1. nih.gov These values indicate the affinity of the enzyme for the substrate and the maximum rate of the hydroxylation reaction. nih.gov

Inhibition studies using human liver microsomes have also been conducted to identify substances that can interfere with the formation of this compound. Racemic warfarin (B611796) and tolbutamide (B1681337) were shown to inhibit this metabolic pathway. nih.gov The estimated inhibition constant (Ki) for racemic-warfarin was 2.2 µM. nih.gov In contrast, erythromycin (B1671065) and α-naphthoflavone did not have a significant effect on the formation of 4'-hydroxyflurbiprofen (B17815). nih.gov

| Parameter | Value | Compound |

|---|---|---|

| Km | 3.1 ± 0.8 µM | (R)-Flurbiprofen |

| Vmax | 305 ± 168 pmol·min-1·mg protein-1 | This compound Formation |

| Ki (Inhibitor) | 2.2 µM | Racemic-Warfarin |

Application of cDNA-Expressed Cytochrome P450 Systems for Isoform-Specific Analysis

To pinpoint the specific enzymes responsible for the 4'-hydroxylation of flurbiprofen (B1673479), researchers have utilized cDNA-expressed cytochrome P450 (P450) systems. These systems allow for the study of individual P450 isoforms in isolation.

Through this approach, Cytochrome P450 2C9 (CYP2C9) and one of its allelic variants (R144C) have been identified as the primary enzymes that readily catalyze the formation of 4'-hydroxyflurbiprofen. nih.gov Further investigations have provided additional evidence suggesting that CYP2C9 may be the only isoform substantially involved in this reaction at physiological concentrations. nih.gov

Studies with other cDNA-expressed P450s have shown that isoforms such as P450 1A1, 1A2, 2A6, 2B6, 2C8, 2C19, 2D6, 2E1, and 3A4 are not significantly involved in the 4'-hydroxylation of flurbiprofen. nih.govnih.gov While P450 1A2 showed some activity, its turnover rate was approximately 1/140th that of P450 2C9. nih.gov This high degree of specificity makes the 4'-hydroxylation of flurbiprofen a useful in vitro probe for assessing CYP2C9 activity. nih.gov

Microbial Biotransformation Models as Mammalian Metabolism Surrogates

Certain microorganisms can metabolize xenobiotic compounds in ways that are analogous to mammalian systems, making them valuable surrogate models. nih.gov

Biotransformation by Cunninghamella Species (e.g., Cunninghamella elegans, Cunninghamella blakesleeana)

The fungal genus Cunninghamella has been extensively studied as a microbial model of mammalian drug metabolism. nih.govwikipedia.org Investigations into the biotransformation of flurbiprofen by species such as Cunninghamella elegans and Cunninghamella blakesleeana have demonstrated their ability to produce mammalian metabolites. nih.govnih.gov These fungi transform flurbiprofen into mono- and dihydroxylated metabolites, with 4'-hydroxyflurbiprofen being the major product, mirroring the primary metabolic pathway in mammals. nih.govauctoresonline.orgresearchgate.net Specifically, when (R)-Flurbiprofen was used as the substrate, it was predominantly biotransformed to 4'-hydroxyflurbiprofen. nih.gov

Production of Phase I and Phase II Metabolites in Microbial Systems

Cunninghamella species are capable of producing both Phase I and Phase II metabolites of flurbiprofen. The formation of 4'-hydroxyflurbiprofen is a classic example of a Phase I oxidation reaction. nih.govauctoresonline.orgresearchgate.net In addition to this, Cunninghamella elegans DSM 1908 and Cunninghamella blakesleeana DSM 1906 have been shown to produce a Phase II conjugated metabolite. nih.govnih.gov Through deconjugation experiments, this metabolite was identified as a sulfated form of the drug. nih.govnih.gov

Evaluation of Microbial Models for Generating Analytical Standards of this compound

The ability of microbial systems to produce significant quantities of drug metabolites makes them a viable alternative to chemical synthesis for generating analytical standards. nih.gov The use of microorganisms like Cunninghamella elegans can be scaled up to produce useful amounts of metabolites such as 4'-hydroxyflurbiprofen. nih.govresearchgate.net This biotechnological approach avoids the often harsh conditions and toxic reagents associated with chemical synthesis and is more desirable than isolating metabolites from dosed animals. nih.gov

Cellular and Tissue-Based Assay Systems for Mechanistic Elucidation (e.g., rat brain homogenates for FAAH activity, in vitro cell cultures)

Cellular and tissue-based assays are crucial for elucidating the mechanisms of action of compounds at a molecular level. Rat brain homogenates have been used to investigate the effects of flurbiprofen and its derivatives on the activity of fatty acid amide hydrolase (FAAH), an enzyme involved in the endocannabinoid system. nih.gov These studies have shown that flurbiprofen itself is an inhibitor of FAAH-catalyzed hydrolysis of anandamide (B1667382). nih.gov

In vitro cell cultures provide another valuable platform for mechanistic studies. For instance, research using a human H4 cell line demonstrated that flurbiprofen and its enantiomers can selectively lower the levels of amyloid β protein (Aβ42) by directly targeting the γ-secretase complex. nih.gov Other studies with in vitro cancer cell cultures have revealed that (R)-flurbiprofen can trap prostaglandin (B15479496) E2 (PGE2) inside cells by inhibiting the multidrug resistance-associated protein 4 (MRP4), which functions as a prostaglandin transporter. mdpi.com

Future Research Directions on R 4 Hydroxyflurbiprofen

Elucidation of Novel Biological Targets and Signaling Pathways

Future research into (R)-4'-Hydroxyflurbiprofen, a major metabolite of the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen (B1673479), is poised to uncover new biological activities beyond its currently understood profile. While its parent compound, flurbiprofen, is a well-known inhibitor of cyclooxygenase (COX) enzymes, the 4'-hydroxy metabolite has demonstrated a distinct and weaker pharmacological profile. Research indicates that 4'-Hydroxyflurbiprofen (B17815) exhibits minimal anti-inflammatory activity and does not significantly inhibit the cyclooxygenation of arachidonic acid.

However, studies have revealed that it is not biologically inert. For instance, at high concentrations (1,000 µM), it can inhibit COX-1 by 94%. Furthermore, it has been shown to completely inhibit the cyclooxygenation of 2-arachidonoyl glycerol (B35011) (2-AG) at a concentration of 300 µM and inhibits the hydrolysis of anandamide (B1667382) by fatty acid amide hydrolase (FAAH) with an IC50 value of 84 µM.

Advanced Pharmacogenomic Investigations Pertaining to CYP2C9 and Other Metabolizing Enzymes in Relation to this compound Formation

The formation of 4'-Hydroxyflurbiprofen from its parent compound is almost exclusively catalyzed by the cytochrome P450 enzyme CYP2C9. This enzyme is highly polymorphic, with numerous genetic variants that can significantly alter its metabolic activity. Individuals can be classified into different metabolizer phenotypes—such as poor, intermediate, or normal metabolizers—based on their specific CYP2C9 alleles. This genetic variability directly impacts the rate and extent of this compound formation, leading to inter-individual differences in drug exposure and response.

Advanced pharmacogenomic studies are essential to further map the complex landscape of CYP2C9 genetics. While common alleles like CYP2C92 and CYP2C93 are well-characterized as having decreased function, research has expanded to include many rarer variants. For example, a comprehensive in-vitro study on 36 CYP2C9 allelic isoforms found that most variants exhibited decreased clearance of flurbiprofen compared to the wild-type (CYP2C91), while a few, such as CYP2C956, showed significantly higher clearance.

Future research should focus on:

Characterizing the functional consequences of a wider array of rare and novel CYP2C9 variants on this compound formation.

Investigating the potential minor contributions of other enzymes, such as UGT2B7 which is involved in the subsequent glucuronidation of the metabolite, and how polymorphisms in these genes might interact with CYP2C9 status.

Utilizing population-based genomic studies to understand the distribution of these variants across different ethnic groups and their clinical implications.

| CYP2C9 Allele | Functional Status | Effect on Metabolite Formation (Relative Intrinsic Clearance %) |

|---|---|---|

| CYP2C91 | Normal Function (Wild-Type) | 100% |

| CYP2C92 | Decreased Function | ~50-80% of wild-type activity |

| CYP2C93 | No Function / Decreased Function | ~10-20% of wild-type activity |

| CYP2C953 | Increased Function | 128.5% |

| CYP2C9*56 | Increased Function | 197.3% |

Data for CYP2C92 and 3 represent generalized findings from multiple sources. Data for CYP2C953 and 56 are from a specific in-vitro study.

Development and Refinement of Novel Research Tools and Methodologies for Metabolite Studies

The study of drug metabolites like this compound relies heavily on sophisticated analytical and computational tools. The continued development of these methodologies is crucial for gaining deeper insights into its formation, activity, and fate.

Current state-of-the-art techniques for metabolite analysis are centered around high-resolution mass spectrometry (MS), often coupled with separation techniques like ultra-high-performance liquid chromatography (UHPLC). These LC-MS platforms provide exceptional sensitivity and selectivity for detecting and quantifying metabolites in complex biological matrices. For fluorinated compounds like flurbiprofen and its metabolites, fluorine-19 nuclear magnetic resonance spectroscopy (¹⁹F NMR) offers a highly specific method for detection and analysis.

Future advancements should focus on:

Enhanced Analytical Platforms: Improving the sensitivity and resolution of MS and NMR technologies to detect low-abundance metabolites and characterize their structures with greater confidence. The integration of techniques like ion mobility-mass spectrometry can provide an additional dimension of separation and characterization.

Advanced Bioinformatics and Data Analysis: Developing more sophisticated software for processing the large and complex datasets generated in metabolomics studies. Tools like MetaboAnalyst facilitate statistical analysis and pathway mapping, which are essential for interpreting the biological significance of metabolite fluctuations.

In-Silico and Imaging Techniques: Expanding the use of computational modeling to predict metabolic pathways and potential biological targets. Furthermore, the application of mass spectrometry imaging (MSI) could provide valuable information on the spatial distribution of this compound within tissues, offering insights into its local concentration and potential sites of action.

Comprehensive Comparative Enantiomeric Studies with (S)-4'-Hydroxyflurbiprofen to Discern Stereoselective Biological Activities and Metabolic Fates

Chirality plays a pivotal role in the pharmacology of many drugs, and the profen class of NSAIDs is a classic example. The parent drug, flurbiprofen, is administered as a racemic mixture of (R)- and (S)-enantiomers. The metabolism of flurbiprofen to its 4'-hydroxy metabolite is stereoselective, meaning the two enantiomers are processed at different rates. Studies have shown a significant enantioselectivity in the formation clearances of 4'-hydroxyflurbiprofen, with the R-enantiomer of the parent drug being metabolized more readily than the S-enantiomer.

This stereoselectivity extends to the pharmacokinetics of the metabolite itself. A study in human volunteers demonstrated that the apparent elimination half-life of (S)-4'-hydroxyflurbiprofen was significantly longer than that of this compound. This indicates that once formed, the two enantiomers of the metabolite are cleared from the body at different rates.

A comprehensive comparative study is needed to fully understand the implications of this stereoselectivity. Key areas for future research include:

Direct Comparison of Biological Activity: Systematically evaluating and comparing the biological activities of purified (R)- and (S)-4'-Hydroxyflurbiprofen on known and novel targets. This would clarify whether the observed effects of the metabolite are driven by one enantiomer over the other.

Stereoselective Glucuronidation: Investigating the stereoselectivity of subsequent Phase II metabolism, particularly glucuronidation by UGT enzymes, to understand the complete metabolic fate of each enantiomer.

Pharmacokinetic Modeling: Developing detailed pharmacokinetic models that account for the stereoselective formation and elimination of both the parent drug and its 4'-hydroxy metabolite to better predict individual patient responses based on their metabolic profiles.

| Enantiomer | Pharmacokinetic Parameter | Value (Mean +/- SD) |

|---|---|---|

| This compound | Apparent Half-life | 6.7 +/- 1.1 hours |

| (S)-4'-Hydroxyflurbiprofen | Apparent Half-life | 10.6 +/- 2.4 hours |

Data derived from a study on the disposition of flurbiprofen in man.

Q & A

Q. What analytical methods are recommended for quantifying (R)-4'-Hydroxyflurbiprofen and its enantiomers in biological matrices?

High-performance liquid chromatography (HPLC) with UV detection is widely used for chiral separation and quantification. For example, acid hydrolysis followed by HPLC effectively cleaves glucuronide conjugates of flurbiprofen metabolites, enabling precise measurement of this compound in urine and plasma . Stability-indicating UV/Vis spectrophotometry validated under ICH guidelines is suitable for quantifying flurbiprofen in formulations (linear range: 2–20 µg/mL; LOD: 0.12 µg/mL; LOQ: 0.36 µg/mL) .

Table 1: Comparison of Analytical Methods

Q. How do metabolic pathways differ between (R)- and (S)-enantiomers of flurbiprofen?

CYP2C9 predominantly metabolizes (S)-flurbiprofen to (S)-4'-hydroxyflurbiprofen, while (R)-enantiomers undergo slower hydroxylation. In vitro assays using recombinant CYP enzymes (e.g., CYP2C9) and co-factor mixtures (NADPH) are critical for stereoselective metabolism studies. Co-incubation with CYP2D6 may modulate CYP2C9 activity, requiring sequential addition protocols to assess enzyme interactions .

Q. What synthetic routes yield this compound, and how are impurities controlled?

Asymmetric synthesis or chiral resolution of racemic flurbiprofen is typically employed. Impurity profiling using EP-grade reference standards (e.g., Impurity C: (2RS)-2-(2-fluorobiphenyl-4-yl)-2-hydroxypropanoic acid) ensures quality control. Advanced purification techniques (e.g., column chromatography) minimize extraneous impurities, with co-elution challenges addressed via gradient elution in HPLC .

Advanced Research Questions

Q. How can chiral separation techniques be optimized for this compound in complex matrices?

Chiral stationary phases (e.g., amylose- or cellulose-based columns) with mobile phases containing chiral selectors (e.g., β-cyclodextrin) enhance enantiomeric resolution. Method optimization should include pH adjustments (2.5–3.5 for carboxylic acid retention) and temperature control (25–40°C). Validation requires spiking studies in plasma/urine to assess recovery (>90%) and matrix effects .

Q. What experimental designs resolve contradictions in CYP-mediated metabolic data?

Conflicting in vitro vs. in vivo results (e.g., CYP2D6 inhibition of CYP2C9) require:

- Sequential enzyme addition (pre-incubate CYP2D6 before adding CYP2C9) to mimic physiological enzyme ratios .

- Comparative pharmacokinetic studies in CYP2D6-genotyped populations to validate in vitro findings .

- Statistical rigor: Triplicate experiments with ANOVA to assess inter-day variability (<15% RSD) .

Q. How can impurity formation be mitigated during this compound synthesis?

Strategies include:

- Alternative synthetic routes : Enzymatic catalysis to reduce racemization.

- Process analytical technology (PAT) : Real-time monitoring of reaction intermediates via in-line spectroscopy.

- Degradation studies : Forced degradation under acidic/oxidative conditions identifies labile intermediates, guiding formulation stability protocols .

Q. What computational approaches predict this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?

Physiologically based pharmacokinetic (PBPK) modeling integrates:

- Tissue-specific CYP2C9 expression data to predict hepatic clearance.

- Molecular docking simulations to assess binding affinity to cyclooxygenase (COX) isoforms. Validation requires in vitro-in vivo extrapolation (IVIVE) using human hepatocyte data .

Methodological Considerations

- Data Validation : Ensure analytical methods comply with ICH Q2(R1) guidelines for specificity, accuracy (recovery: 98–102%), and precision (RSD <2%) .

- Ethical Compliance : For human studies, obtain IRB approval and adhere to GDPR for data anonymization and storage (records retained ≥5 years post-publication) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.